2-Propyl-1H-imidazole-4,5-dicarbonitrile is a heterocyclic organic compound with the molecular formula and a CAS number of 51802-42-7. It is classified as an imidazole derivative, specifically containing two cyano groups at the 4 and 5 positions of the imidazole ring. This compound is notable for its role as an impurity in the synthesis of certain pharmaceuticals, particularly Olmesartan medoxomil, an antihypertensive medication.
The synthesis of 2-propyl-1H-imidazole-4,5-dicarbonitrile can be achieved through several methods:
The molecular structure of 2-propyl-1H-imidazole-4,5-dicarbonitrile features a five-membered imidazole ring with two cyano groups attached to the carbon atoms at positions 4 and 5. The structural formula can be represented as follows:
Key structural data include:
2-Propyl-1H-imidazole-4,5-dicarbonitrile participates in various chemical reactions typical of nitriles and imidazole derivatives:
The mechanism by which 2-propyl-1H-imidazole-4,5-dicarbonitrile exerts its effects is primarily related to its role as an intermediate in drug synthesis rather than direct biological activity. When used in pharmaceutical contexts, it may influence the pharmacokinetics or stability of active pharmaceutical ingredients by serving as a precursor or impurity that could affect drug formulation stability.
The compound is classified as an irritant (Hazard Class Xi), indicating that it may cause irritation upon contact with skin or mucous membranes . Its pKa value is approximately , suggesting moderate acidity which may influence its reactivity in biological systems.
2-Propyl-1H-imidazole-4,5-dicarbonitrile is primarily utilized in pharmaceutical chemistry as an intermediate in the synthesis of antihypertensive drugs like Olmesartan medoxomil. Its role as an impurity in drug formulations necessitates careful monitoring during production processes to ensure compliance with regulatory standards for pharmaceutical purity.
In addition to its pharmaceutical applications, this compound may also find use in research settings focused on the development of new imidazole derivatives with potential biological activities or therapeutic properties.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4